molecular formula C12H11N2O+ B184066 Pyridazinium, 1-(2-oxo-2-phenylethyl)- CAS No. 785713-67-9

Pyridazinium, 1-(2-oxo-2-phenylethyl)-

Cat. No.: B184066
CAS No.: 785713-67-9
M. Wt: 199.23 g/mol
InChI Key: ZYVQTKBBWVJLQR-UHFFFAOYSA-N
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Description

Pyridazinium, 1-(2-oxo-2-phenylethyl)- is a heterocyclic compound that belongs to the pyridazinium family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinium, 1-(2-oxo-2-phenylethyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyridazine with 2-oxo-2-phenylethyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of pyridazinium compounds often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Pyridazinium, 1-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinium oxides, while reduction can produce pyridazinium alcohols. Substitution reactions can result in various substituted pyridazinium derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridazinium, 1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it can act as an inhibitor of microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Pyridazinium, 1-(2-oxo-2-phenylethyl)- can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.

List of Similar Compounds

Properties

IUPAC Name

1-phenyl-2-pyridazin-1-ium-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13-14/h1-9H,10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVQTKBBWVJLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423340
Record name Pyridazinium, 1-(2-oxo-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785713-67-9
Record name Pyridazinium, 1-(2-oxo-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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